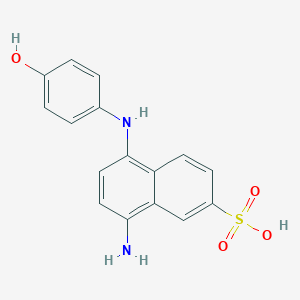

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid

Description

BenchChem offers high-quality 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-amino-5-(4-hydroxyanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)13-6-5-12(9-14(13)15)23(20,21)22/h1-9,18-19H,17H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUOCGDGBOJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064247 | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6357-75-1 | |

| Record name | 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid synthesis pathway

An In-depth Technical Guide to the Synthesis of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid

Executive Summary

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is a complex naphthalene derivative primarily utilized as an intermediate in the synthesis of specialized dyes, such as C.I. Sulphur Blue 15.[1] Its molecular architecture, featuring a diarylamine linkage and multiple functional groups on a naphthalene core, necessitates a multi-step, regioselective synthetic strategy. This guide details a proposed, robust pathway for its synthesis, designed for researchers and professionals in chemical and drug development. The pathway proceeds through three core transformations: (1) a controlled dinitration of naphthalene-2-sulfonic acid, (2) a subsequent catalytic hydrogenation to form a key diamine intermediate, and (3) a regioselective Buchwald-Hartwig C-N cross-coupling reaction. This final step is critical, leveraging modern palladium catalysis to selectively form the pivotal diarylamine bond, a transformation that is often challenging using classical methods. Each step is elucidated with mechanistic insights, detailed protocols, and supporting literature to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis is designed as a three-step linear sequence starting from the commercially available naphthalene-2-sulfonic acid. The core principle is the installation of functional groups at the C5 and C8 positions, which are then converted to the required amino moieties. The final and most crucial step involves the selective arylation of the C5-amino group, exploiting the differential steric and electronic environments of the two amino groups in the diamine intermediate.

Caption: Proposed three-step synthesis pathway.

Part 1: Synthesis of 5,8-Dinitronaphthalene-2-sulfonic acid

Scientific Rationale

The initial step involves the electrophilic aromatic substitution (nitration) of naphthalene-2-sulfonic acid. The sulfonic acid group is a deactivating, meta-directing group. However, in the naphthalene ring system, substitution is heavily favored on the alternate ring. The first nitration preferentially occurs at the C5 and C8 positions (alpha positions), which are the most activated for electrophilic attack. By using a strong nitrating mixture (a combination of nitric and sulfuric acid) and controlling the temperature, dinitration can be achieved to yield the desired 5,8-dinitro isomer.[2][3] Sulfuric acid serves both as a solvent and as a proton source to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

Experimental Protocol

-

Reaction Setup: To a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 150 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add naphthalene-2-sulfonic acid (0.2 mol, 41.6 g) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitration: Prepare the nitrating mixture by carefully adding 66% nitric acid (0.44 mol, 42.0 mL) to 50 mL of concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath.

-

Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the solution of the sulfonic acid over 2 hours. Critically maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 3 hours.

-

Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The 5,8-dinitronaphthalene-2-sulfonic acid will precipitate as a yellowish solid.

-

Purification: Filter the crude product using a Büchner funnel and wash thoroughly with 200 mL of cold, saturated sodium chloride solution to remove residual acids. Dry the product under vacuum at 60 °C.

Part 2: Synthesis of 5,8-Diaminonaphthalene-2-sulfonic acid

Scientific Rationale

The conversion of the dinitro compound to the corresponding diamine is a critical reduction step. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the production of water as the only byproduct.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups. The reaction is carried out under a positive pressure of hydrogen gas in a polar solvent, such as water or ethanol, to ensure solubility of the sulfonic acid salt.

Experimental Protocol

-

Reaction Setup: In a 1 L hydrogenation vessel (Parr apparatus), combine the 5,8-dinitronaphthalene-2-sulfonic acid (0.1 mol, 29.8 g), 400 mL of distilled water, and 5 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet).

-

Basification: Add 2M sodium hydroxide solution dropwise until the starting material is fully dissolved and the pH is approximately 7.5-8.0.

-

Hydrogenation: Seal the vessel, purge it three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Heat the mixture to 60 °C and stir vigorously (800-1000 RPM) to ensure efficient gas-liquid-solid mixing. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

-

Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with 50 mL of warm distilled water.

-

Isolation: Acidify the filtrate with 2M hydrochloric acid to a pH of ~3.0. The 5,8-diaminonaphthalene-2-sulfonic acid will precipitate. Cool the mixture in an ice bath for 1 hour, filter the solid, wash with a small amount of cold water, and dry under vacuum.[5]

Part 3: Regioselective Buchwald-Hartwig Amination

Scientific Rationale

This final step is the most complex and involves the formation of the key C-N diarylamine bond. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[6] In this proposed synthesis, we leverage the differential reactivity of the two amino groups on the 5,8-diaminonaphthalene-2-sulfonic acid intermediate.

The C8-amino group is in a peri position, sterically hindered by the hydrogen at C1 and electronically influenced by the adjacent sulfonic acid group. In contrast, the C5-amino group is significantly more sterically accessible. This steric difference is the primary basis for achieving regioselective mono-arylation at the C5 position. The reaction couples the diamine with 4-bromophenol. The choice of a bulky phosphine ligand is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination/deprotonation, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.0015 mol, 1.37 g), XPhos (a bulky phosphine ligand, 0.0036 mol, 1.72 g), and sodium tert-butoxide (a strong, non-nucleophilic base, 0.14 mol, 13.5 g).

-

Reagent Addition: Add 5,8-diaminonaphthalene-2-sulfonic acid (0.1 mol, 23.8 g) and 4-bromophenol (0.11 mol, 19.0 g).

-

Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add 200 mL of anhydrous, degassed toluene via cannula.

-

Reaction: Heat the mixture in an oil bath to 110 °C with vigorous stirring under a positive pressure of argon. Monitor the reaction by TLC or LC-MS. The reaction is expected to be complete in 12-18 hours.

-

Quenching & Work-up: Cool the reaction to room temperature. Carefully add 200 mL of water. Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL). The product, being a salt, will remain in the aqueous layer. Separate the layers and wash the organic layer with 50 mL of water.

-

Purification: Combine the aqueous layers. Acidify slowly with 2M HCl to a pH of ~4. The target compound will precipitate. Cool in an ice bath, filter the solid, wash with a small amount of cold water, followed by a wash with diethyl ether to remove any residual organic impurities. Dry the final product under vacuum.

Data Summary

The following table summarizes the key parameters and expected outcomes for the proposed synthesis. Yields are estimates based on analogous reactions reported in the literature and should be optimized at the laboratory scale.

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Est. Yield (%) |

| 1 | Dinitration | HNO₃, H₂SO₄ | 5-10 | 5 | 75-85 |

| 2 | Hydrogenation | H₂ (50 psi), 10% Pd/C | 60 | 4-6 | 90-95 |

| 3 | Buchwald-Hartwig | 4-Bromophenol, Pd₂(dba)₃, XPhos | 110 | 12-18 | 65-75 |

References

-

ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Guernon, J., et al. (2008). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Letters in Organic Chemistry. Available at: [Link]

- Google Patents. (1979). US4163752A - Process for the preparation of aminonaphthalenesulphonic acids.

- Google Patents. (1966). US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine.

-

Dyechem. (2013). 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

- Google Patents. (1985). US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids.

-

NIH. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Available at: [Link]

- Google Patents. (1980). EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids.

-

PubChem. (n.d.). 2-naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-. Available at: [Link]

Sources

- 1. 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid [dyestuffintermediates.com]

- 2. US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids - Google Patents [patents.google.com]

- 3. EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents [patents.google.com]

- 4. US4163752A - Process for the preparation of aminonaphthalenesulphonic acids - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the sulfonic acid derivative, 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid. As a compound of interest in synthetic dye chemistry and potentially in other specialized chemical applications, a thorough understanding of its properties is crucial for its effective utilization and for the development of new applications.[1][2] This document is structured to provide not only the available data and predicted characteristics of this molecule but also to detail the experimental methodologies required for their empirical validation. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Structural Characteristics

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is a complex aromatic molecule featuring a naphthalene core substituted with an amino group, a hydroxyphenylamino group, and a sulfonic acid group. These functional groups dictate its chemical behavior and physical properties.

| Identifier | Value | Source |

| Chemical Name | 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid | [1] |

| CAS Number | 6357-75-1 | [1][3] |

| Molecular Formula | C₁₆H₁₄N₂O₄S | [3][4] |

| Molecular Weight | 330.36 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)O | [4] |

| InChI Key | CAUOCGDGBOJRSS-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Justification |

| Physical State | Crystalline solid | Sulfonic acids, due to their polarity, tend to be crystalline solids.[5] |

| Melting Point | >300 °C (with decomposition) | Aromatic sulfonic acids, particularly those with multiple functional groups capable of hydrogen bonding, often have high melting points and may decompose before melting. |

| Solubility | Sparingly soluble in water; soluble in alkaline solutions and some polar organic solvents. | The sulfonic acid group enhances water solubility.[6][7][8] However, the large hydrophobic naphthalene and phenyl rings will limit its solubility in neutral water. In alkaline solutions, the sulfonic acid and phenolic hydroxyl groups will deprotonate to form salts, significantly increasing solubility. |

| pKa (Sulfonic Acid) | < 1 | Aromatic sulfonic acids are strong acids, with pKa values typically below 1.[7] |

| pKa (Phenolic Hydroxyl) | ~10-11 | The pKa of phenol is around 10. The electron-donating amino group on the naphthalene ring might slightly increase this value. |

| pKa (Aromatic Amino) | ~3-4 | The amino group on the naphthalene ring is expected to be a weak base. |

| XlogP | 2.4 | This predicted value indicates a moderate lipophilicity, which is a balance between the hydrophobic aromatic rings and the hydrophilic functional groups.[4] |

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid, a suite of standard analytical techniques should be employed. The following section details the recommended experimental workflows.

Determination of Melting Point

Methodology: Capillary Melting Point Determination

Rationale: This is a standard and widely accepted method for determining the melting point of a crystalline solid.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min).

-

The temperature range over which the sample melts is recorded.

-

Note any decomposition, which is common for complex aromatic sulfonic acids.

Solubility Determination

Methodology: Equilibrium Solubility Method (Shake-Flask)

Rationale: This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

Methodology: Potentiometric Titration

Rationale: This is a precise method for determining the pKa values of acidic and basic functional groups.

Protocol:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve. Given the presence of multiple ionizable groups, a multi-parametric analysis of the titration curve will be necessary.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Spectral Features: The extended aromatic system of the naphthalene and phenyl rings will result in strong UV-Vis absorption. The exact absorption maxima (λmax) will be influenced by the solvent polarity and pH due to the ionizable functional groups.

Experimental Workflow:

Caption: UV-Vis Spectroscopy Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Spectral Features: The FTIR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | 3200-3600 (broad) |

| N-H (Amino) | 3300-3500 |

| C-H (Aromatic) | 3000-3100 |

| S=O (Sulfonic Acid) | 1150-1250 and 1000-1100 |

| C=C (Aromatic) | 1450-1600 |

Experimental Workflow:

Caption: FTIR Spectroscopy Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be complex due to the multiple substituted aromatic rings. The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable protons of the -OH, -NH₂, and -SO₃H groups.

Experimental Workflow:

Caption: NMR Spectroscopy Workflow

Conclusion

While experimental data for 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is sparse, a comprehensive understanding of its physicochemical properties can be built upon the established chemistry of aromatic sulfonic acids and related compounds. This guide provides a framework for both predicting its behavior and for the empirical determination of its key characteristics. The detailed experimental protocols and the rationale behind them are intended to empower researchers in their work with this and similar molecules.

References

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, June 26). Retrieved from [Link]

-

Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed. (2017, March 4). Retrieved from [Link]

-

Analysis of Naphthalenesulfonic Acids and Naphthalene. Retrieved from [Link]

-

HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies. Retrieved from [Link]

-

Analysis of Naphthalenesulfonic Acids and Naphthalene. Retrieved from [Link]

-

2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- - Substance Details - SRS | US EPA. Retrieved from [Link]

-

HPLC Methods for analysis of 2-Naphthalenesulfonic acid - HELIX Chromatography. Retrieved from [Link]

-

2-naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- - PubChemLite. Retrieved from [Link]

-

Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - NIH. (2019, October 28). Retrieved from [Link]

-

2-naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- - PubChemLite. Retrieved from [Link]

-

Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation. (2025, September 26). Retrieved from [Link]

-

Sulfonic acid - Wikipedia. Retrieved from [Link]

-

The pKa's of Aromatic Sulfinic Acids1 | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction | ACS Omega. (2019, October 28). Retrieved from [Link]

-

2-naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- - PubChemLite. Retrieved from [Link]

-

Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed. (2022, August 23). Retrieved from [Link]

-

2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem. Retrieved from [Link]

-

Sulfonic acid | Uses, Structure & Synthesis - Britannica. (2025, December 12). Retrieved from [Link]

-

4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem. Retrieved from [Link]

-

Aminonaphthalenesulfonic acids - Wikipedia. Retrieved from [Link]

Sources

- 1. 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid [dyestuffintermediates.com]

- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 2-naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- (C16H14N2O4S) [pubchemlite.lcsb.uni.lu]

- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 7. capitalresin.com [capitalresin.com]

- 8. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

An In-depth Technical Guide to 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid (CAS 6357-75-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid, a key intermediate in the dye industry with potential for broader applications. Synthesizing field-proven insights, this document delves into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering a foundational resource for its study and use.

Core Chemical Identity and Physicochemical Properties

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is a sulfonated aromatic amine derivative built on a naphthalene scaffold.[1] Its structure combines key functional groups—a sulfonic acid, a primary amino group, and a secondary hydroxyphenylamino group—that dictate its chemical behavior and utility. The sulfonic acid moiety confers slight water solubility, a critical property for its application in aqueous reaction media.[1][2]

While positional isomerism is common in naphthalene derivatives, the CAS number 6357-75-1 specifically identifies the 8-amino, 5-anilino, 2-sulfonic acid configuration.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6357-75-1 | [3] |

| Molecular Formula | C₁₆H₁₄N₂O₄S | [1][3] |

| Molecular Weight | 330.36 g/mol | [1][3] |

| Appearance | Green-light blue powder | [1] |

| Solubility | Slightly soluble in water; soluble in sodium sulfide solutions. | [1] |

| Canonical SMILES | C1=CC(=CC=C1NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O)O | [1] |

| InChI Key | WMMPQNHKEHRMSH-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

Proposed Synthesis Workflow

The synthesis can be conceptualized as a four-stage process starting from naphthalene. The causality behind this sequence is crucial: the sulfonic acid group is introduced first as it acts as a directing group for subsequent substitutions, and harsh nitration conditions precede the introduction of the more delicate amino-phenyl group.

Caption: Proposed four-stage synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a synthesized methodology based on typical conditions for analogous reactions.[1] Researchers must optimize these steps for safety and yield.

Stage 1: Sulfonation of Naphthalene

-

Rationale: To introduce the sulfonic acid group at the 2-position, which is kinetically favored at higher temperatures.

-

Procedure:

-

Charge a suitable reactor with naphthalene.

-

Slowly add fuming sulfuric acid (e.g., 20% SO₃) while maintaining the temperature at approximately 160-165°C.[1]

-

Hold at this temperature for 5-7 hours to ensure completion.[1]

-

The reaction mass is then quenched carefully into water to precipitate the product, 2-naphthalenesulfonic acid.

-

Stage 2: Dinitration

-

Rationale: Introduction of nitro groups, which will later be reduced to the required amino groups. The existing sulfonic acid group will direct the positions of nitration.

-

Procedure:

-

Suspend the 2-naphthalenesulfonic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature strictly controlled to prevent runaway reactions.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

The resulting dinitronaphthalenesulfonic acid is isolated by precipitation.

-

Stage 3: Reduction of Nitro Groups

-

Rationale: Conversion of the nitro groups to primary amino groups. Sodium sulfide is often preferred for its selectivity and milder conditions compared to metal/acid reductions.[1]

-

Procedure:

Stage 4: C-N Coupling with 4-Aminophenol

-

Rationale: The final step is the formation of the C-N bond between the naphthalene core and the 4-hydroxyphenylamino moiety. A copper-catalyzed reaction like an Ullmann condensation is a plausible method.[1]

-

Procedure:

-

Combine the diaminonaphthalenesulfonic acid intermediate with 4-aminophenol in a high-boiling polar solvent like DMF.

-

Add a base (e.g., K₂CO₃) and a catalyst system, such as Copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline.[1]

-

Heat the mixture to around 120°C for 12-16 hours under an inert atmosphere.[1]

-

Upon completion, the final product is isolated and purified.

-

Key Chemical Reactions

The utility of this compound is defined by the reactivity of its functional groups.

-

Oxidation: The hydroxyphenylamino and amino groups are susceptible to oxidation. Agents like sodium hypochlorite can be used to form different oxidation products.[1]

-

Reduction: The molecule can be further reduced using agents like sodium sulfide.[1]

-

Sulfurization: This is its most well-documented reaction. Heating with aqueous sodium polysulfide results in the formation of complex sulfur-containing chromophores. This reaction is the basis for its use as a dye intermediate.

Caption: Key reactivity pathways of the title compound.

Applications in Research and Industry

Primary Application: Dye Synthesis

The principal industrial application of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is as a key intermediate for the synthesis of sulfur dyes, most notably Sulphur Blue 15 and Leuco Sulphur Blue 15.

Protocol: Synthesis of Sulphur Blue 15

-

Core Reaction: The synthesis involves heating 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid with an aqueous solution of sodium polysulfide.

-

Conditions: The reaction is typically carried out under reflux at a temperature of 107-108°C for approximately 24 hours.

-

Mechanism: During this "sulfur bake" process, complex reactions occur where sulfur atoms form thiazole and thiazone-type heterocyclic rings, cross-linking the naphthalene molecules to build up the large, insoluble chromophore responsible for the deep blue color. The resulting product is a complex mixture rather than a single chemical entity.

Potential Applications in Life Sciences and Research

While less documented, the structural motifs of this compound suggest potential utility in biochemical and proteomics research, drawing parallels with other (phenylamino)naphthalenesulfonic acids.

-

Fluorescent Probes: Compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) are widely used as fluorescent probes to study the hydrophobic regions of proteins.[4] The fluorescence of ANS is highly sensitive to its environment, increasing significantly when it binds to hydrophobic pockets on a protein surface. Given the structural similarity, 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid could potentially exhibit environmentally sensitive fluorescence, making it a candidate for development as a novel biochemical probe.

-

Protein Interaction Studies: The molecule's combination of features—a charged sulfonic acid group for ionic interactions and amino/hydroxyl groups for hydrogen bonding—makes it a candidate for interacting with molecular targets like proteins.[1] It could be investigated as a potential inhibitor or modulator of enzyme activity. Santa Cruz Biotechnology lists it as a biochemical for proteomics research, though specific applications are not detailed.[3]

Analytical Characterization

A comprehensive analytical workflow is essential for verifying the identity and purity of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid. While specific spectral data for this compound is not widely published—with major suppliers noting they do not collect it—a standard characterization would involve the following techniques, based on methodologies for structurally related compounds.[5][6]

Table 2: Proposed Analytical Techniques

| Technique | Expected Observations |

| HPLC | A primary peak corresponding to the compound, with retention time dependent on the column and mobile phase used. Purity can be assessed by integrating peak areas. |

| Mass Spectrometry (MS) | ESI-MS in negative mode should detect the molecular ion [M-H]⁻ at approximately m/z 329.06. High-resolution MS would confirm the elemental composition. |

| ¹H NMR | A complex spectrum with signals in the aromatic region (approx. δ 6.8–8.2 ppm). Specific peaks corresponding to the protons on the naphthalene and phenyl rings would be observed. |

| ¹³C NMR | Signals corresponding to the 16 carbon atoms, with characteristic shifts for carbons attached to the sulfonate, amino, and hydroxyl groups. |

| FT-IR Spectroscopy | Characteristic absorption bands for: O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), S=O stretch from the sulfonic acid (~1180–1250 cm⁻¹), and aromatic C-H and C=C stretches. |

Safety, Handling, and Toxicology

Specific toxicological data for CAS 6357-75-1 is limited. Therefore, a conservative approach to safety must be adopted, treating the compound with the precautions appropriate for the aminonaphthalenesulfonic acid class.

Hazard Identification and Personal Protective Equipment (PPE)

-

Primary Hazards: Based on related compounds, acute exposure is likely to cause irritation or corrosion to the skin and eyes.[4] Inhalation of the powder may cause respiratory tract irritation.[7][8]

-

Chronic Exposure: A potential risk associated with aromatic amines is methemoglobinemia, which results from the oxidation of hemoglobin.[4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid dust formation.[7]

Table 3: Recommended Personal Protective Equipment

| Protection | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved). | To prevent eye contact and serious irritation/damage.[9] |

| Skin | Impervious gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation and absorption.[7] |

| Respiratory | Use a NIOSH/MSHA-approved respirator with a particulate filter if dust is generated and engineering controls are insufficient. | To prevent respiratory tract irritation from dust inhalation.[8][9] |

Toxicology Profile (Inferred from Related Compounds)

-

Acute Toxicity: Generally low for the class. For example, the oral LD50 in rats for 4-amino-1-naphthalenesulfonic acid is >7,500 mg/kg, and for 2-amino-1-naphthalenesulfonic acid, it is 14,200 mg/kg.[2][4]

-

Carcinogenicity: This is a significant concern for the naphthylamine class. Derivatives of 2-naphthylamine are regulated as potential carcinogens.[4] While this specific compound is not listed, it should be handled with appropriate caution.

-

Environmental Impact: Naphthalenesulfonic acids can be persistent in the environment, particularly in soil.[4] They generally show low acute toxicity to aquatic organisms but can contribute to water discoloration from industrial effluents.[4]

First Aid and Spill Management

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing. If irritation persists, seek medical attention.[7]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

-

Spills: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[10]

References

- Groopman, J. D. (2026, January 7). Aminonaphthalenesulfonic acids. Grokipedia.

- Echemi. (n.d.). 2-Amino-1-naphthalenesulfonic acid SDS, 81-16-3 Safety Data Sheets.

- BenchChem. (n.d.). 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- | 118-21-8.

- Spectrum Chemical. (2014, March 12). SAFETY DATA SHEET: 4-AMINO-3-HYDROXY-1-NAPHTHALENE SULFONIC ACID, REAGENT, ACS.

- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.

- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 1-Amino-2-naphthol-4-sulfonic acid.

- ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - 2-Aminonaphthalene-1-sulfonic acid.

- PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid.

- MP Biomedicals. (2024, April 3). Safety Data Sheet: 8-Anilino-1-naphthalene Sulfonic Acid.

- Sigma-Aldrich. (n.d.). 8-amino-5-(4-hydroxy-phenylamino)-naphthalene-2-sulfonic acid.

- Echemi. (n.d.). 5-[(4-Hydroxyphenyl)amino]-8-(phenylamino)-1-naphthalenesulfonic acid Safety Data Sheets.

- worldofchemicals.com. (2013, June 26). 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid.

- Sigma-Aldrich. (n.d.). 8-AMINO-5-(4-HYDROXY-PHENYLAMINO)-NAPHTHALENE-2-SULFONIC ACID AldrichCPR.

- BLDpharm. (n.d.). 6357-75-1|8-Amino-5-((4-hydroxyphenyl)amino)naphthalene-2-sulfonic acid.

- Sigma-Aldrich. (n.d.). 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic Acid.

- National Institutes of Health. (2019, October 28). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)

- Santa Cruz Biotechnology. (n.d.). 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic Acid | CAS 6357-75-1.

- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 8-AMINO-5-(4-HYDROXY-PHENYLAMINO)-NAPHTHALENE-2-SULFONIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Molecular Structure of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the molecular structure of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid, a compound of interest in the fields of medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a comprehensive understanding of its synthesis, structural characteristics, and potential properties.

Introduction: The Naphthalenesulfonic Acid Scaffold

Naphthalenesulfonic acids are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon. The introduction of amino (-NH2), hydroxyl (-OH), and sulfonic acid (-SO3H) functional groups onto the naphthalene core gives rise to a vast array of derivatives with diverse chemical and physical properties. These compounds have historically been pivotal as intermediates in the synthesis of azo dyes. More recently, their rigid, planar structure and the potential for various intermolecular interactions have made them attractive scaffolds in drug design and for the development of fluorescent probes.

The subject of this guide, 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid (CAS Number: 6357-75-1), combines the key features of this class of molecules, suggesting a potential for interesting biological activity and utility in materials science.[1][2]

Molecular Structure and Chemical Properties

The molecular structure of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is characterized by a naphthalene core substituted with three key functional groups that dictate its overall properties.

| Property | Value | Source |

| Chemical Formula | C16H14N2O4S | [1] |

| Molecular Weight | 330.36 g/mol | [1] |

| CAS Number | 6357-75-1 | [1][2] |

The molecule's structure, depicted below, features a naphthalene-2-sulfonic acid backbone. At the 8-position, an amino group is present, while the 5-position is substituted with a 4-hydroxyphenylamino group.

Caption: 2D representation of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid.

The sulfonic acid group is strongly acidic, rendering the molecule water-soluble, particularly in its salt form. The amino group is basic, while the hydroxyl group on the phenyl ring is weakly acidic. This amphoteric nature suggests that the molecule's charge and solubility will be highly dependent on the pH of the surrounding medium.

Synthesis Strategies: The Ullmann Condensation Approach

A plausible retro-synthetic analysis suggests that the target molecule can be synthesized from 8-amino-5-halonaphthalene-2-sulfonic acid and 4-aminophenol.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Experimental Protocol

Based on analogous reactions for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, a microwave-assisted, copper(0)-catalyzed Ullmann coupling would be a modern and efficient approach.[3][6][7]

Step-by-Step Methodology:

-

Reactant Preparation: In a microwave reaction vial, combine 8-amino-5-halonaphthalene-2-sulfonic acid (1 equivalent), 4-aminophenol (1.1-1.5 equivalents), and a catalytic amount of powdered elemental copper (e.g., 10 mol%).

-

Solvent and pH Adjustment: Add an aqueous buffer solution (e.g., sodium phosphate) to achieve a pH in the range of 6-7.

-

Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation (e.g., 100 W) at a controlled temperature (e.g., 100-120 °C) for a defined period (e.g., 1-3 hours).

-

Work-up and Purification:

-

Adjust the pH of the reaction mixture to >12 with a strong base (e.g., NaOH) to precipitate the copper catalyst.

-

Filter the mixture to remove the catalyst.

-

Wash the aqueous layer with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted 4-aminophenol.

-

Remove the water under reduced pressure.

-

Dissolve the residue in a polar solvent like methanol and filter to remove inorganic salts.

-

Purify the final product using reverse-phase column chromatography.

-

The causality behind these choices lies in the efficiency and milder conditions offered by microwave-assisted synthesis compared to traditional high-temperature Ullmann reactions.[4] The use of a buffer is crucial to maintain a suitable pH for the reaction to proceed and to ensure the stability of the reactants and product.

Structural Characterization: A Multi-faceted Approach

The definitive elucidation of the molecular structure of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid would require a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthalene and phenyl rings. The chemical shifts of these protons will be influenced by the electron-donating or -withdrawing nature of the substituents. For instance, the protons on the naphthalene ring will exhibit complex splitting patterns due to coupling with neighboring protons. The protons of the amino and hydroxyl groups may appear as broad singlets, and their chemical shifts could be dependent on the solvent and concentration.[8][9][10][11][12]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will also be indicative of their local electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C16H14N2O4S.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can offer valuable structural information. For sulfonated aromatic compounds, a characteristic fragmentation is the loss of SO2 or SO3.[13][14][15][16][17]

Caption: Potential fragmentation pathways in mass spectrometry.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and the conformation of the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and pi-stacking, that govern the crystal packing. While a crystal structure for the title compound is not available, studies on similar aminonaphthalenesulfonic acids can provide a basis for understanding its potential solid-state architecture.[18]

Computational Analysis: Predicting Molecular Properties

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid.[19][20]

Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and to calculate various electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a theoretical 3D model of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO can provide insights into the molecule's potential as a fluorescent probe or in other applications involving light absorption and emission.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within the molecule. It can identify the electron-rich and electron-poor regions, which are indicative of the sites for electrophilic and nucleophilic attack, respectively. The MEP would likely show a high negative potential around the sulfonic acid group and the hydroxyl group, and a relatively positive potential near the amino group.

Safety and Handling

Potential Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

May cause respiratory tract irritation.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is a molecule with a rich chemical structure that suggests a range of potential applications. This guide has provided a comprehensive overview of its likely synthesis, structural characteristics, and properties based on established chemical principles and data from analogous compounds.

Future research should focus on the definitive synthesis and experimental characterization of this molecule. Elucidating its precise 3D structure through X-ray crystallography and thoroughly characterizing its spectroscopic properties will be crucial for unlocking its full potential in drug discovery and materials science.

References

- Suter, M. J. F., Riediker, S., & Giger, W. (2001). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 73(9), 1957–1963.

- Jemal, M., & Ouyang, Z. (2001). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 15(22), 2155–2163.

- Al-Omair, M. A. (2022). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA): Polycyclic Aromatic Compounds. Journal of Molecular Structure, 1265, 133423.

- Mohandass, P., Perumal, S., Dhanasekaran, S. T. R., & Padmavathi, P. (2018). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. SNC Journal of Academic Research in Humanities and Sciences.

- Crescenzi, C., Di Corcia, A., Marcomini, A., & Pojana, G. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.

- Rajanna, K. C., Venkanna, P., Kumar, M. M., & Gopal, S. V. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 2(3), 254-258.

- Lü, R., & Wang, Y. (2015). Why is 1-Naphthalenesulfonic Acid Less Stable than 2-Naphthalenesulfonic Acid? A Case of Application of Computational Chemistry to College Organic Chemistry.

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

- Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(10), 14383–14390.

- Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(10), 14383–14390.

-

Wikipedia. (2023, November 28). Ullmann condensation. Retrieved from [Link]

- Borthakur, A., & Rao, V. S. B. (1984). Mass spectral studies of alkylbenzenesulphonic acids through their S-benzylisothiouronium salts. Journal of Mass Spectrometry, 19(1), 37-43.

-

MP Biomedicals. (2024, April 3). Safety Data Sheet: 8-Anilino-1-naphthalene Sulfonic Acid. Retrieved from [Link]

- Sangeetha, P., Alharbi, N. S., Kazachenko, A. S., Muthu, S., & Rajesh, R. (2022). Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Spectroscopy Letters, 55(8), 567-585.

- Edim, M. M., et al. (2022). Antimalarial potential of naphthalene-sulfonic acid derivatives: Molecular electronic properties, vibrational assignments, and in-silico molecular docking studies. Journal of Biomolecular Structure & Dynamics, 40(19), 8827-8843.

- Dinius, R. H., & Choppin, G. R. (1962). N.M.R. STUDY OF THE IONIZATION OF ARYL SULFONIC ACIDS. The Journal of Physical Chemistry, 66(2), 268–270.

- Patai, S. (Ed.). (1994).

-

ResearchGate. (n.d.). ¹H NMR spectra of calix[19]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Retrieved from [Link]

- Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8‐Anilinonaphthalene-1- sulfonic Acid (ANS) Derivatives Prepared by. ACS Omega, 4(10), 14383-14390.

-

PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

Wikipedia. (2023, April 2). Aminonaphthalenesulfonic acids. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Aminonaphthalenesulfonic acids. Retrieved from [Link]

- Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.

-

Wikipedia. (2023, August 16). Naphthionic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 9). X-ray powder diffraction study of DMAN complexes with phthalic acids. Retrieved from [Link]

Sources

- 1. 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid | 6357-75-1 [m.chemicalbook.com]

- 2. 6357-75-1 CAS MSDS (8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [scirp.org]

- 9. Aniline-2-sulfonic acid(88-21-1) 1H NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aaqr.org [aaqr.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. mpbio.com [mpbio.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of 8-amino-5-(p-hydroxyanilino)-2-naphthalenesulfonic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 8-amino-5-(p-hydroxyanilino)-2-naphthalenesulfonic acid (CAS 6357-75-1). While experimental spectra for this specific compound are not widely available in public databases, this document leverages data from structurally similar compounds, predictive methodologies, and established spectroscopic principles to provide researchers, scientists, and drug development professionals with a robust framework for its analysis. This guide details the theoretical underpinnings, experimental protocols, and expected spectral features for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

8-amino-5-(p-hydroxyanilino)-2-naphthalenesulfonic acid is a complex aromatic molecule belonging to the family of naphthalenesulfonic acid derivatives. Its structure, featuring a naphthalene core substituted with amino, hydroxyl, and sulfonic acid functional groups, suggests potential applications in dye synthesis, as a fluorescent probe, and as a building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for any of these applications, necessitating a thorough understanding of its spectroscopic properties.

This guide will provide a detailed examination of the expected spectral data for this compound. By analyzing the spectral characteristics of closely related analogs, such as 8-anilino-1-naphthalenesulfonic acid (ANS), we can infer and predict the spectral behavior of the title compound with a high degree of confidence.[1][2][3][4][5]

Molecular Structure and Key Features:

-

CAS Number: 6357-75-1[6]

-

Molecular Formula: C₁₆H₁₄N₂O₄S[6]

-

Molecular Weight: 330.36 g/mol [7]

-

Core Structure: A naphthalene ring system, which is inherently fluorescent.

-

Key Functional Groups:

-

Primary aromatic amine (-NH₂)

-

Secondary aromatic amine (-NH-)

-

Phenolic hydroxyl group (-OH)

-

Sulfonic acid group (-SO₃H)

-

These functional groups will give rise to characteristic signals in various spectroscopic techniques, allowing for a detailed structural confirmation.

Caption: Molecular structure of 8-amino-5-(p-hydroxyanilino)-2-naphthalenesulfonic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like 8-amino-5-(p-hydroxyanilino)-2-naphthalenesulfonic acid, the absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extended π-conjugated system of the naphthalene and phenyl rings will result in strong absorption in the UV region. The presence of auxochromes, such as the amino and hydroxyl groups, will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Experimental Protocol

A standardized protocol for acquiring a UV-Vis spectrum is crucial for data consistency.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or water).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure adherence to the Beer-Lambert law.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill another quartz cuvette with the same solvent and place it in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (typically 200-800 nm).[8]

-

Sample Measurement: Replace the solvent in the sample cuvette with the sample solution. Acquire the absorption spectrum.[9]

Caption: Workflow for UV-Vis Spectroscopy.

Predicted Spectral Data and Interpretation

Based on the structure and data from analogous compounds like 8-anilino-1-naphthalenesulfonic acid (ANS), which exhibits absorption maxima around 270 nm and 375 nm in ethanol, we can predict the UV-Vis spectrum of 8-amino-5-(p-hydroxyanilino)-2-naphthalenesulfonic acid.[3] The additional hydroxyl and amino groups are expected to further influence the electronic transitions.

| Predicted Feature | Wavelength Range (nm) | Associated Transition | Rationale |

| λmax 1 | 220 - 280 | π → π | Aromatic system of the naphthalene and phenyl rings. |

| λmax 2 | 350 - 400 | n → π / π → π* | Extended conjugation and influence of auxochromic groups (-NH₂, -OH, -NH-).[10] |

The exact position and intensity of these peaks will be sensitive to solvent polarity and pH due to the presence of the ionizable sulfonic acid, amino, and hydroxyl groups.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (for solid samples):

-

Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

Predicted Spectral Data and Interpretation

The IR spectrum of 8-amino-5-(p-hydroxyanilino)-2-naphthalenesulfonic acid will display a complex pattern of absorption bands. The following table summarizes the expected characteristic peaks based on its functional groups.[11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | O-H stretch, N-H stretch | Phenol, Amines | Broad, Medium-Strong |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 1620 - 1580 | N-H bend | Primary Amine | Medium |

| 1600 - 1450 | C=C stretch | Aromatic Rings | Medium-Strong |

| 1350 - 1250 | C-N stretch | Aromatic Amine | Strong |

| 1260 - 1100 | S=O stretch | Sulfonic Acid | Strong |

| 1100 - 1000 | C-O stretch | Phenol | Medium |

| 850 - 750 | C-H out-of-plane bend | Substituted Naphthalene | Strong |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The strong absorptions for the S=O stretch are characteristic of sulfonic acids.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O).

-

Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

Predicted Spectral Data and Interpretation

Predicting the exact chemical shifts can be complex, but we can estimate the regions where signals will appear based on the electronic environment of the protons and carbons. NMR prediction software can also provide more precise estimates.[15][16][17]

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.0 - 10.0 | Broad singlet | 1H | -SO₃H | Acidic proton, exchangeable with D₂O. |

| 8.5 - 9.5 | Broad singlet | 1H | -OH | Phenolic proton, exchangeable with D₂O. |

| 6.5 - 8.0 | Multiplets | ~9H | Aromatic H | Protons on the naphthalene and phenyl rings. |

| 5.0 - 6.0 | Broad singlet | 2H | -NH₂ | Primary amine protons, exchangeable with D₂O. |

| 4.0 - 5.0 | Broad singlet | 1H | -NH - | Secondary amine proton, exchangeable with D₂O. |

The broadness of the -OH, -NH, and -NH₂ signals is due to chemical exchange and quadrupolar effects. The aromatic region will show a complex pattern of doublets and triplets due to spin-spin coupling between adjacent protons. Data from ANS derivatives can be used as a reference for assigning these aromatic protons.[18]

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 150 - 160 | C -OH | Carbon attached to the hydroxyl group. |

| 140 - 150 | C -NH₂, C -NH-, C -SO₃H | Carbons attached to heteroatoms. |

| 110 - 135 | Aromatic C -H and C -C | Carbons of the naphthalene and phenyl rings. |

The ¹³C spectrum will show approximately 16 distinct signals in the aromatic region, though some may overlap.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Caption: Workflow for Mass Spectrometry.

Predicted Spectral Data and Interpretation

Molecular Ion:

-

Positive Ion Mode: Expect the protonated molecule [M+H]⁺ at m/z 331.07.

-

Negative Ion Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 329.06.[8]

Fragmentation: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected.

-

Loss of SO₃: A common fragmentation pathway for sulfonic acids is the loss of the SO₃ group (80 Da).

-

Loss of H₂O: The hydroxyl group can be lost as water (18 Da).

-

Cleavage of the C-N bond: The bond between the naphthalene ring and the anilino group may cleave.

The fragmentation of aromatic sulfonamides often involves the loss of SO₂ (64 Da) through rearrangement.[3]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 8-amino-5-(p-hydroxyanilino)-2-naphthalenesulfonic acid. By leveraging established principles and data from structurally related compounds, we have outlined the expected outcomes from UV-Vis, IR, NMR, and Mass Spectrometry analyses. The detailed experimental protocols provide a framework for researchers to acquire high-quality, reproducible data. The interpretation of these spectra, as detailed in this guide, will enable unambiguous structural confirmation and purity assessment, which are critical for the advancement of research and development involving this versatile molecule.

References

- Jaguar Spectroscopy - Schrödinger. (n.d.).

- 8-Anilino-1-naphthalenesulfonic acid ammonium salt(28836-03-5) 1H NMR spectrum - ChemicalBook. (n.d.).

- 8-Anilino-1-naphthalenesulfonic acid magnesium salt(18108-68-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- 8-Anilino-1-naphthalenesulfonic acid (82-76-8) 1H NMR spectrum - ChemicalBook. (n.d.).

-

Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(21), 19336–19343. [Link]

- 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic Acid | CAS 6357-75-1. (n.d.).

- Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50). (2016).

- 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- - Substance Details - SRS | US EPA. (n.d.).

- 8-AMINO-5-(4-HYDROXY-PHENYLAMINO)-NAPHTHALENE-2-SULFONIC ACID AldrichCPR | Sigma-Aldrich. (n.d.).

- 8-Anilino-1-naphthalenesulfonic acid - PhotochemCAD. (n.d.).

-

Fernando, W. G. D., & Gunaherath, G. M. K. B. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1567–1574. [Link]

- Standard Operating Procedure(SOPs) for UV-Vis Spectrophotometer. (n.d.).

- FTIR Functional Group Database Table with Search. (n.d.).

- Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). MDPI.

-

Chowdhury, S. K., Katta, V., & Chait, B. T. (1995). An electrospray ionization mass spectrometry investigation of 1-anilino-8-naphthalene-sulfonate (ANS) binding to proteins. Journal of the American Society for Mass Spectrometry, 6(1), 91–100. [Link]

- UV-Vis SOP. (n.d.).

- Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. (2021).

- Infrared Spectroscopy. (2015). Retrieved from Illinois State University, Department of Chemistry website.

- FT‐IR spectrum of 1‐amino‐2‐hydroxy‐4‐naphthalene sulfonic acid. (n.d.).

- NMR Spectral Prediction in Wiley's KnowItAll Software (PredictIt™ NMR). (2020). YouTube.

- Naphthalene-2-sulfonic acid (120-18-3) IR Spectrum - ChemicalBook. (n.d.).

- 8-Anilino-1-naphthalenesulfonic acid | C16H13NO3S | CID 1369 - PubChem. (n.d.).

- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022).

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Retrieved from Purdue College of Engineering website.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2022). RSC Publishing.

- Download NMR Predict. (n.d.).

- Operating Procedure for UV-Vis Spectroscope. (2016). Retrieved from a university materials science and engineering department website.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021).

- IR: amines. (n.d.). Retrieved from a university chemistry department website.

- 1-Naphthalenesulfonic acid - NIST WebBook. (n.d.).

- Standard IR diagram of naphthalene sulfonic acid formaldehyde... (n.d.).

- 1-Naphthalenesulfonic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021).

- NMR Predictors | Thermo Fisher Scientific - US. (n.d.).

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022).

- Simulate and predict NMR spectra. (n.d.).

- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.).

- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

Sources

- 1. 8-Anilino-1-naphthalenesulfonic acid ammonium salt(28836-03-5) 1H NMR [m.chemicalbook.com]

- 2. 8-Anilino-1-naphthalenesulfonic acid (82-76-8) 1H NMR [m.chemicalbook.com]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aaqr.org [aaqr.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. instanano.com [instanano.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Naphthalene-2-sulfonic acid (120-18-3) IR Spectrum [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. schrodinger.com [schrodinger.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Simulate and predict NMR spectra [nmrdb.org]

- 18. pubs.acs.org [pubs.acs.org]

theoretical mechanism of action for naphthalenesulfonic acid derivatives

An In-Depth Technical Guide to the Theoretical Mechanisms of Action for Naphthalenesulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthalenesulfonic acid derivatives represent a versatile and enduring scaffold in medicinal chemistry, transitioning from their origins in the dye industry to a wide array of therapeutic applications. Their characteristic structure, featuring a rigid, hydrophobic naphthalene core coupled with one or more anionic sulfonate groups, facilitates a diverse range of interactions with biological macromolecules. This guide provides an in-depth exploration of the theoretical mechanisms of action underpinning their therapeutic effects. We will deconstruct their modes of action into core principles: multifaceted enzyme inhibition, disruption of protein-protein and receptor-ligand interactions, and interference with essential metabolic pathways. Through case studies of prominent derivatives such as the broad-spectrum inhibitor Suramin and the specific serine protease inhibitor Nafamostat, this document elucidates how the unique physicochemical properties of this chemical class are leveraged to achieve therapeutic outcomes. Furthermore, we present detailed experimental protocols and workflows essential for the mechanistic investigation and validation of these compounds, offering a framework for future research and development in this promising area.

Introduction: The Naphthalenesulfonic Acid Scaffold

The naphthalenesulfonic acid moiety is a privileged structure in pharmacology, defined by the fusion of a naphthalene ring system with one or more sulfonic acid (-SO₃H) groups. This combination imparts a unique amphipathic character: the naphthalene core provides a nonpolar, hydrophobic surface capable of engaging in π-stacking and van der Waals interactions, while the highly polar, anionic sulfonate group(s) dominate electrostatic and hydrogen-bonding interactions.

First synthesized in the 19th century for the production of dyes, the utility of these compounds in medicine was later discovered, leading to the development of drugs with antimicrobial, antiviral, anticancer, and antiparasitic properties.[1][2] The therapeutic versatility of this scaffold stems from its ability to target a wide range of biological macromolecules, particularly proteins, by interacting with binding sites that possess complementary electrostatic and hydrophobic features.

Key Physicochemical Properties:

-

Anionic Nature: The sulfonate group is strongly acidic, existing as an anion at physiological pH. This allows for potent electrostatic interactions with positively charged residues (e.g., lysine, arginine) on protein surfaces.

-

Hydrophobicity: The bicyclic aromatic core can insert into hydrophobic pockets and interfaces of proteins.

-

Structural Rigidity: The fused ring system provides a defined and rigid framework, which can be advantageous for specific binding.

-

Solubility: The presence of the sulfonate group confers significant water solubility to an otherwise insoluble naphthalene core.[3]

Core Mechanistic Principles and Exemplars

The mechanisms of action for naphthalenesulfonic acid derivatives can be broadly categorized based on the nature of their molecular interactions. While some derivatives exhibit highly specific targeting, others, particularly polysulfonated compounds, are known for their polypharmacology.

Disruption of Protein-Protein and Receptor-Ligand Interactions

Many biological processes are mediated by the precise interaction between proteins or between a receptor and its cognate ligand.[4] The anionic and hydrophobic nature of naphthalenesulfonic acid derivatives makes them adept at intercepting these interactions.

Case Study: The Polypharmacology of Suramin